molecular formula C23H18Br2N4OS B2750034 N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391897-69-1

N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2750034
CAS No.: 391897-69-1
M. Wt: 558.29
InChI Key: CSJJHYGYWOGCNO-UHFFFAOYSA-N
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Description

N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a triazole ring substituted with bromophenyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often involve the use of solvents like ethanol or methanol and require careful control of temperature and pH to ensure high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogen atoms in the bromophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: A simpler analog with similar structural features but lacking the triazole ring.

    4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.

Uniqueness

N-{[4-(4-bromophenyl)-5-{[(4-bromophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its combination of a triazole ring with bromophenyl and benzamide groups. This structure provides a distinct set of chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Br2N4OS/c24-18-8-6-16(7-9-18)15-31-23-28-27-21(29(23)20-12-10-19(25)11-13-20)14-26-22(30)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJJHYGYWOGCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Br2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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